molecular formula C7H7ClN2O3 B586644 4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C CAS No. 1391054-67-3

4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C

Cat. No. B586644
CAS RN: 1391054-67-3
M. Wt: 203.586
InChI Key: KSUIGOHQLMJUSE-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2,6-dimethoxy-5-pyrimidinecarboxaldehyde-13C” is a stable isotope labelled compound . It has a molecular formula of C6¹³CH7ClN2O3 and a molecular weight of 203.59 .


Molecular Structure Analysis

The compound has a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a chloro group (Cl), two methoxy groups (OCH3), and a carboxaldehyde group (C=O) attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

The compound is a white solid . It is soluble in chloroform, dichloromethane, and methanol .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could be used as a building block in the synthesis of other compounds, or as a tracer in metabolic studies due to its isotopic labelling .

properties

IUPAC Name

4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUIGOHQLMJUSE-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC(=N1)OC)Cl)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.